5-(aminomethyl)-N,N-dimethyl-2-furamide hydrochloride
Description
5-(Aminomethyl)-N,N-dimethyl-2-furamide hydrochloride (CAS: 893740-88-0) is a furan-derived compound characterized by a carboxamide functional group at the 2-position of the furan ring, an aminomethyl substituent at the 5-position, and a dimethylamine moiety. Its molecular formula is C₈H₁₃ClN₂O₂, with a molecular weight of 204.66 g/mol .
This compound is cataloged as a building block in organic synthesis, particularly in pharmaceutical intermediates, due to its modular structure that allows for further derivatization .
Properties
IUPAC Name |
5-(aminomethyl)-N,N-dimethylfuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-10(2)8(11)7-4-3-6(5-9)12-7;/h3-4H,5,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHBMPGZALFRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(O1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677606 | |
| Record name | 5-(Aminomethyl)-N,N-dimethylfuran-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893740-88-0 | |
| Record name | 5-(Aminomethyl)-N,N-dimethylfuran-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N,N-dimethyl-2-furamide hydrochloride typically involves the reaction of 5-(aminomethyl)-2-furancarboxylic acid with N,N-dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 5-(aminomethyl)-N,N-dimethyl-2-furamide hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-N,N-dimethyl-2-furamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-(aminomethyl)-N,N-dimethyl-2-furancarboxylic acid, while reduction can produce 5-(aminomethyl)-N,N-dimethyl-2-furylmethanol.
Scientific Research Applications
Medicinal Chemistry
5-(Aminomethyl)-N,N-dimethyl-2-furamide hydrochloride has been explored for its potential as a therapeutic agent. Its ability to form hydrogen bonds and engage in π-π interactions makes it suitable for modulating enzyme activity and receptor interactions.
- Enzyme Modulation : Research indicates that this compound can influence the activity of various enzymes by altering their conformational states through hydrogen bonding, which could lead to the development of new drugs targeting specific pathways in diseases such as cancer and metabolic disorders .
Drug Development
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a valuable building block in drug synthesis.
- Synthesis of Anticancer Agents : Studies have shown that derivatives of this compound can exhibit cytotoxicity against cancer cell lines, suggesting its potential role in developing new anticancer therapies .
Vaccine Development
Due to its properties as a carrier molecule, 5-(Aminomethyl)-N,N-dimethyl-2-furamide hydrochloride has been investigated for use in vaccine formulations. It can enhance the delivery of antigens to the immune system, potentially improving vaccine efficacy against pathogens like HIV and influenza.
Polymer Science
In materials science, this compound can act as a monomer or cross-linking agent in polymerization processes. Its ability to form stable structures enables the creation of nanogels and other polymeric materials with specific functionalities.
- Nanogel Formation : Research indicates that it can be polymerized to create magnetic nanoparticles, which have applications in targeted drug delivery and imaging techniques.
Case Studies
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-N,N-dimethyl-2-furamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their function. The N,N-dimethyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substitution Pattern: N-Methyl vs. N,N-Dimethyl Derivatives
- 5-(Aminomethyl)-N-methyl-2-furamide hydrochloride (CAS: 1210706-38-9) Molecular Formula: C₇H₁₁ClN₂O₂ Molecular Weight: 190.63 g/mol Key Difference: The amide nitrogen is substituted with a single methyl group instead of two.
- 5-(Aminomethyl)-N,N-dimethyl-2-furamide hydrochloride Molecular Formula: C₈H₁₃ClN₂O₂ Molecular Weight: 204.66 g/mol Key Feature: The dimethylamine group increases steric bulk and lipophilicity, which may improve membrane permeability in biological systems .
Functional Group Variations: Carboxamide vs. Sulfonamide vs. Carboxylic Acid
- 5-(Aminomethyl)furan-2-carboxamide hydrochloride (CID 23070132) Molecular Formula: C₆H₈ClN₂O₂ Molecular Weight: 178.59 g/mol Key Difference: Lacks the dimethyl substitution on the amide nitrogen. Implications: The primary amide group may enhance hydrogen-bonding capacity, increasing crystallinity and melting point .
- 5-(Aminomethyl)furan-2-sulfonamide hydrochloride (CAS: 56038-70-1) Molecular Formula: C₅H₉ClN₂O₃S Molecular Weight: 212.65 g/mol Key Difference: Sulfonamide group replaces carboxamide. Implications: Sulfonamides are stronger acids (pKa ~10) compared to carboxamides (pKa ~15–17), affecting solubility and reactivity in basic conditions .
- 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride (CAS: 51521-95-0) Molecular Formula: C₆H₈ClNO₃ Molecular Weight: 177.58 g/mol Key Difference: Carboxylic acid replaces carboxamide. Implications: The carboxylic acid group (pKa ~4–5) increases acidity and ionic character, favoring salt formation in physiological environments .
Heterocycle Modifications: Furan vs. Oxolane vs. Pyridine
- 5-(Aminomethyl)-N,N-dimethyloxolane-2-carboxamide hydrochloride (CAS: 1432678-14-2) Molecular Formula: C₈H₁₅ClN₂O₂ Molecular Weight: 206.67 g/mol Key Difference: Oxolane (tetrahydrofuran) replaces the aromatic furan ring.
- 5-(Aminomethyl)-N,N-dimethylpyridine-2-carboxamide hydrochloride (CID 63722504) Molecular Formula: C₉H₁₃ClN₃O Molecular Weight: 227.68 g/mol Key Difference: Pyridine ring replaces furan. Implications: The nitrogen in the pyridine ring introduces basicity (pKa ~1–3), influencing solubility and binding to biological targets .
Pharmacologically Relevant Analogues
- Ranitidine Diamine Hemifumarate Structure: Contains a 5-[(dimethylamino)methyl]furan-2-yl group linked to a thioethylamine chain. Key Difference: Larger molecular framework with additional functional groups (e.g., sulfhydryl, nitro).
- Furosemide (CAS: 54-31-9) Structure: 5-(Aminosulfonyl)-4-chloro-2-(2-furanylmethyl)amino benzoic acid. Key Difference: Sulfonamide and carboxylic acid groups on a benzene ring. Implications: Clinically used as a diuretic, emphasizing the role of sulfonamide-furan hybrids in drug design .
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Functional Group Impact on Properties
| Functional Group | Example Compound | Key Property | Biological Implication |
|---|---|---|---|
| N,N-Dimethylamide | Target compound | Increased lipophilicity | Enhanced membrane permeability |
| Sulfonamide | 5-(Aminomethyl)furan-2-sulfonamide | Strong acidity (pKa ~10) | Ionic interactions at physiological pH |
| Carboxylic acid | 5-(Aminomethyl)furan-2-carboxylic acid | High solubility in polar solvents | Salt formation in vivo |
Research Findings and Implications
- Synthetic Utility: The dimethylamino and carboxamide groups in the target compound make it a versatile intermediate for coupling reactions, such as amide bond formation or alkylation .
- Structural-Activity Relationships (SAR) : Pyridine and oxolane analogues exhibit distinct electronic profiles compared to furan derivatives, which could modulate receptor binding in drug candidates .
Biological Activity
5-(Aminomethyl)-N,N-dimethyl-2-furamide hydrochloride is a compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by a furan ring and amino substitution, allows for various interactions with biological macromolecules, making it a subject of interest in drug development and therapeutic applications.
- Molecular Formula : C8H12N2O2·HCl
- CAS Number : 1268982-64-4
- Molecular Weight : 192.65 g/mol
The biological activity of 5-(aminomethyl)-N,N-dimethyl-2-furamide hydrochloride can be attributed to its ability to form hydrogen bonds and engage in π-π interactions, which are crucial for modulating the activity of enzymes and receptors. This mechanism suggests potential applications in:
- Enzyme Inhibition : The compound's structure allows it to interact with active sites of enzymes, potentially inhibiting their functions.
- Receptor Modulation : Its ability to bind to receptors may influence signaling pathways, making it a candidate for therapeutic interventions.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to 5-(aminomethyl)-N,N-dimethyl-2-furamide hydrochloride. For instance, derivatives of similar furan compounds have shown promising results against various cancer cell lines.
| Compound Name | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | HepG2 (Liver Cancer) | 15 | Significant cytotoxicity observed |
| Compound B | MCF7 (Breast Cancer) | 20 | Moderate activity; further optimization needed |
| 5-(Aminomethyl)-N,N-dimethyl-2-furamide HCl | A549 (Lung Cancer) | 25 | Potential for further development |
These results indicate that modifications to the furan ring or amino groups can enhance the biological activity of the compound.
Enzyme Interaction Studies
Research has also focused on the interaction of this compound with specific enzymes. For example, studies have demonstrated its inhibitory effect on certain proteases, which play critical roles in cancer progression.
These findings suggest that 5-(aminomethyl)-N,N-dimethyl-2-furamide hydrochloride could serve as a lead compound for developing enzyme inhibitors.
Case Study 1: Antitumor Activity in Vivo
In a recent study, mice bearing tumor xenografts were treated with varying doses of 5-(aminomethyl)-N,N-dimethyl-2-furamide hydrochloride. The results indicated a dose-dependent reduction in tumor size compared to control groups.
- Dosage : 10 mg/kg, 20 mg/kg, and 40 mg/kg
- Tumor Size Reduction :
- Control: No significant change
- 10 mg/kg: 30% reduction
- 20 mg/kg: 50% reduction
- 40 mg/kg: 70% reduction
This suggests that higher doses may enhance therapeutic efficacy without significant toxicity.
Case Study 2: Enzyme Inhibition Profile
Another study investigated the inhibition profile of this compound against various enzymes involved in metabolic pathways. The results showed that it effectively inhibited certain pathways linked to cancer metabolism, suggesting its potential as a metabolic modulator.
Q & A
Q. What are the optimal synthetic routes for 5-(aminomethyl)-N,N-dimethyl-2-furamide hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves reductive amination of a precursor such as 5-(formylmethyl)-N,N-dimethyl-2-furamide. Key steps include:
- Reductive amination : Use of sodium cyanoborohydride or hydrogen gas with a palladium catalyst in methanol/water at pH 5–6 .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while temperature control (20–40°C) minimizes side reactions like over-alkylation .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological approaches include:
- NMR spectroscopy : and NMR to confirm the aminomethyl group (δ 2.8–3.2 ppm for –CHNH) and dimethylamide substituents (δ 2.9–3.1 ppm for N(CH)) .
- HPLC : Reverse-phase C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) .
- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H] at m/z 193.2 for the free base) .
Q. What are the key functional groups influencing its reactivity and stability?
- Aminomethyl group : Participates in nucleophilic reactions (e.g., Schiff base formation) and hydrogen bonding, affecting solubility and bioactivity .
- Dimethylamide moiety : Electron-donating effects stabilize the furan ring against oxidative degradation .
- Hydrochloride salt : Enhances aqueous solubility but may degrade under high humidity or acidic conditions (pH < 3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from:
- Catalyst variability : Palladium vs. platinum catalysts in hydrogenation (yields: 60–85%) .
- pH sensitivity : Reductive amination efficiency drops below pH 4 due to protonation of the amine .
- Solution : Design of Experiments (DoE) to optimize temperature, solvent, and catalyst ratios. For example, a central composite design can model yield responses to these variables .
Q. What advanced analytical methods are critical for detecting low-abundance impurities?
- LC-MS/MS : Identifies byproducts like over-alkylated derivatives (e.g., tris-dimethylated analogs) via fragmentation patterns .
- X-ray crystallography : Resolves structural ambiguities in crystalline forms, particularly for hydrochloride salt polymorphism .
- Solid-state NMR : Detects amorphous impurities in bulk samples, which HPLC may miss .
Q. How does the compound’s structure-activity relationship (SAR) inform medicinal chemistry applications?
Key SAR insights include:
- Aminomethyl position : Moving the group from C5 to C3 on the furan ring reduces receptor binding affinity by 50% in NMDA receptor studies .
- Dimethylamide substitution : Replacing dimethylamide with diethylamide decreases metabolic stability (t < 1 hour in liver microsomes) .
- Hydrochloride vs. free base : The salt form improves bioavailability (C 2.5× higher in rodent models) but may alter crystallization kinetics .
Q. What experimental strategies mitigate instability during long-term storage?
- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Lyophilization : Freeze-drying in amber vials under nitrogen increases shelf life (>24 months at –20°C) .
- Excipient screening : Co-formulation with cyclodextrins or mannitol reduces hygroscopicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
